REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:17])[C:3]1[CH:8]=[CH:7][C:6]([CH:9]([O:15][CH3:16])[C:10](OCC)=[O:11])=[CH:5][CH:4]=1.O.[NH2:19][NH2:20]>C(O)C>[CH3:1][N:2]([CH3:17])[C:3]1[CH:8]=[CH:7][C:6]([CH:9]([O:15][CH3:16])[C:10]([NH:19][NH2:20])=[O:11])=[CH:5][CH:4]=1 |f:1.2|
|
Name
|
ethyl 2-(4-(dimethylamino)phenyl)-2-methoxyacetate
|
Quantity
|
0.675 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=C1)C(C(=O)OCC)OC)C
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solid product was stirred with hot diethyl ether
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 22 hours
|
Duration
|
22 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
hexanes were added
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the solids were collected on a Büchner funnel
|
Type
|
WASH
|
Details
|
rinsed with 50% diethyl ether-hexanes
|
Type
|
CUSTOM
|
Details
|
then dried under vacuum
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)C(C(=O)NN)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.246 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |